2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione
Overview
Description
2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione is an organic compound with a complex structure that includes an indene-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione typically involves the condensation of indane-1,3-dione with 2-benzoyl-4-chloroaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic electronic materials and photopolymerization processes.
Mechanism of Action
The mechanism of action of 2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic applications. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features.
Indanone: Another analogue used in the design of biologically active compounds.
Quinones: Compounds that share similar oxidation-reduction properties.
Uniqueness
2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione is unique due to its specific substitution pattern and the presence of both benzoyl and chloro groups, which confer distinct chemical and biological properties compared to its analogues .
Properties
IUPAC Name |
2-[(2-benzoyl-4-chlorophenyl)iminomethyl]-3-hydroxyinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO3/c24-15-10-11-20(18(12-15)21(26)14-6-2-1-3-7-14)25-13-19-22(27)16-8-4-5-9-17(16)23(19)28/h1-13,27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQOGUQVBSIVRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C4=CC=CC=C4C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362450 | |
Record name | 2-[(2-Benzoyl-4-chloroanilino)methylidene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-62-6 | |
Record name | 2-[(2-Benzoyl-4-chloroanilino)methylidene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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